molecular formula C15H21N B14327989 N-Benzyl-N-methylhept-2-yn-1-amine CAS No. 104257-83-2

N-Benzyl-N-methylhept-2-yn-1-amine

Cat. No.: B14327989
CAS No.: 104257-83-2
M. Wt: 215.33 g/mol
InChI Key: OXAPJYXOZAHWFO-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylhept-2-yn-1-amine is a synthetic organic compound categorized as an amine. It is characterized by the presence of a benzyl group, a methyl group, and a hept-2-yn-1-amine backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methylhept-2-yn-1-amine typically involves the alkylation of N-methylhept-2-yn-1-amine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylhept-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a single bond, forming saturated amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Various benzyl-substituted derivatives

Scientific Research Applications

N-Benzyl-N-methylhept-2-yn-1-amine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylhept-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methylprop-2-yn-1-amine
  • N-Benzyl-2-methylpropan-1-amine
  • N-Methyl-N-propargylbenzylamine

Uniqueness

N-Benzyl-N-methylhept-2-yn-1-amine is unique due to its hept-2-yn-1-amine backbone, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

CAS No.

104257-83-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

N-benzyl-N-methylhept-2-yn-1-amine

InChI

InChI=1S/C15H21N/c1-3-4-5-6-10-13-16(2)14-15-11-8-7-9-12-15/h7-9,11-12H,3-5,13-14H2,1-2H3

InChI Key

OXAPJYXOZAHWFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCN(C)CC1=CC=CC=C1

Origin of Product

United States

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